
Zink-2,4-Pentandionat-Monohydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc 2,4-pentanedionate monohydrate (Zn(C5H7O2)2·H2O) is an important compound in the field of inorganic chemistry. It is a coordination complex of zinc and 2,4-pentanedionic acid (also known as malonic acid). This compound has many uses in laboratory experiments and scientific research, including its use as a catalyst, a ligand for coordination complexes, and a reagent for synthesizing other compounds.
Wissenschaftliche Forschungsanwendungen
Katalysator für die Polymerisation von Olefinen
Zink-2,4-Pentandionat-Monohydrat wird als Katalysator für die Polymerisation von Olefinen verwendet . Olefine, auch bekannt als Alkene, sind Kohlenwasserstoffe, die eine Kohlenstoff-Kohlenstoff-Doppelbindung enthalten. Der Katalysator beschleunigt die Reaktionsgeschwindigkeit und macht den Prozess effizienter.
Umesterung
Diese Verbindung dient auch als Katalysator für die Umesterung . Umesterung ist eine chemische Reaktion, bei der es zum Austausch von veresterten Stoffen und einem Alkohol kommt. Sie wird häufig bei der Herstellung von Biodiesel verwendet.
PVC-Stabilisator
this compound wird als Stabilisator für Polyvinylchlorid (PVC) verwendet
Wirkmechanismus
Target of Action
Zinc 2,4-pentanedionate monohydrate, also known as zinc acetylacetonate hydrate, primarily targets the processes of polymerization of olefins and transesterification . It is also used as a stabilizer for PVC .
Mode of Action
As a catalyst, zinc acetylacetonate hydrate facilitates the polymerization of olefins and transesterification reactions . In these reactions, the compound acts as a Lewis acid, accepting electron pairs and accelerating the reaction process.
Biochemical Pathways
In general, it is known to play a role in the polymerization of olefins and transesterification .
Pharmacokinetics
It is known that the compound is soluble in alcohol and slightly soluble in water , which may influence its bioavailability and distribution.
Result of Action
The primary result of the action of zinc acetylacetonate hydrate is the facilitation of chemical reactions, specifically the polymerization of olefins and transesterification . It is also used as a stabilizer for PVC, and in the production of solvents, lubricant additives, paint driers, and pesticides .
Action Environment
The action, efficacy, and stability of zinc acetylacetonate hydrate can be influenced by various environmental factors. For instance, its solubility in alcohol and slight solubility in water can affect its distribution and efficacy in different environments . Furthermore, its stability may be affected by factors such as temperature, as it decomposes at temperatures between 136°C and 138°C .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that zinc is an essential trace element used by the body in the synthesis of several hundred enzymes . It plays an important role in an effective immune system and contributes to a number of normal bodily functions, including musculoskeletal growth, vision, and normal wound healing .
Cellular Effects
The cellular effects of Zinc 2,4-pentanedionate monohydrate are not well documented. Zinc is known to play a crucial role in cellular function. It is involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Zinc is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that zinc plays a crucial role in various biological processes and its effects can change over time .
Dosage Effects in Animal Models
Zinc is known to be essential for the health and well-being of animals .
Metabolic Pathways
Zinc is known to be involved in numerous metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
Zinc is known to be transported and distributed within cells and tissues through various transporters and binding proteins .
Subcellular Localization
Zinc is known to be localized in various subcellular compartments and organelles, where it plays crucial roles in cellular function .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zinc 2,4-pentanedionate monohydrate involves the reaction of zinc acetate with 2,4-pentanedione in the presence of water to form the desired product.", "Starting Materials": ["Zinc acetate", "2,4-pentanedione", "Water"], "Reaction": [ "Step 1: Dissolve 0.5 moles of zinc acetate in 100 mL of water.", "Step 2: Add 0.5 moles of 2,4-pentanedione to the solution.", "Step 3: Heat the mixture to 80°C and stir for 2 hours.", "Step 4: Allow the mixture to cool to room temperature.", "Step 5: Collect the solid product by filtration and wash with cold water.", "Step 6: Dry the product in a vacuum oven at 60°C for 24 hours.", "Step 7: The resulting product is Zinc 2,4-pentanedionate monohydrate." ] } | |
| 14363-15-6 | |
Molekularformel |
C10H14O4Zn |
Molekulargewicht |
263.6 g/mol |
IUPAC-Name |
zinc;pentane-2,4-dione |
InChI |
InChI=1S/2C5H7O2.Zn/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |
InChI-Schlüssel |
NHXVNEDMKGDNPR-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C.O.[Zn+2] |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Zn+2] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



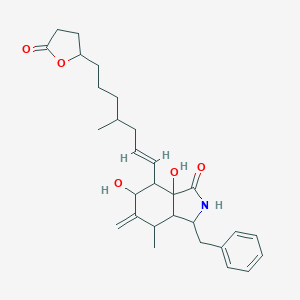
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)

![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)




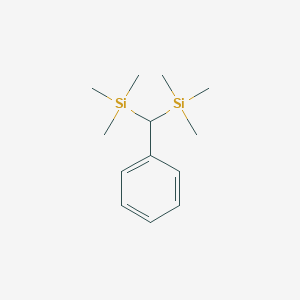
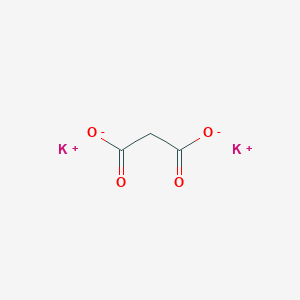
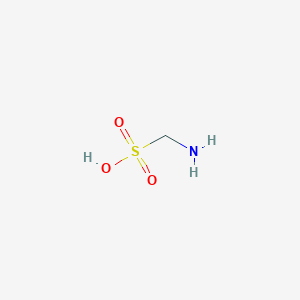
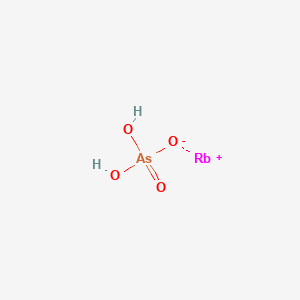
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
